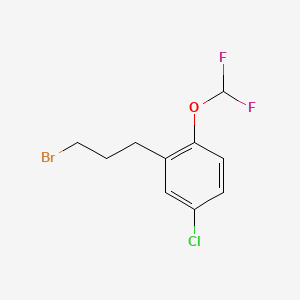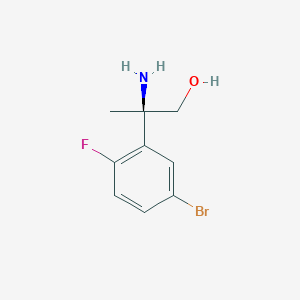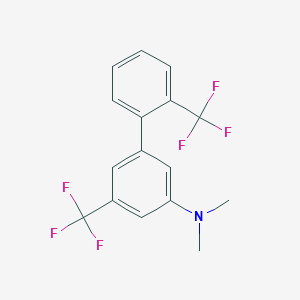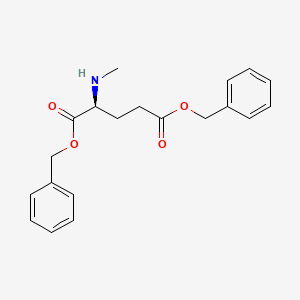
N-methyl-L-glutamic acid dibenzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-L-glutamic acid dibenzyl ester is a chemical compound derived from L-glutamic acid It is characterized by the presence of a methyl group attached to the nitrogen atom and two benzyl ester groups attached to the carboxyl groups of the glutamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-glutamic acid dibenzyl ester typically involves the dibenzylation of L-glutamic acid. One common method includes the reaction of L-glutamic acid with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. The reaction is carried out in a solvent like cyclohexane and heated under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-L-glutamic acid dibenzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound are susceptible to hydrolysis, especially under alkaline conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The benzyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of a strong base such as sodium hydroxide.
Substitution: Common reagents include nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Results in the formation of N-methyl-L-glutamic acid and benzyl alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-L-glutamic acid dibenzyl ester has several applications in scientific research:
Biology: Employed in the study of protein modifications and interactions.
Industry: Utilized in the production of high-quality biologics and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-L-glutamic acid dibenzyl ester primarily involves its ability to modify proteins and peptides. The ester groups can be hydrolyzed to release the active N-methyl-L-glutamic acid, which can then interact with various molecular targets. The compound can also serve as a precursor for the synthesis of other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-L-glutamic acid: A derivative of glutamic acid with a methyl group attached to the nitrogen atom.
L-glutamic acid diethyl ester: Another esterified form of glutamic acid, used in similar applications.
L-glutamic acid dimethyl ester: Similar to N-methyl-L-glutamic acid dibenzyl ester but with methyl ester groups instead of benzyl ester groups.
Uniqueness
This compound is unique due to its specific esterification with benzyl groups, which provides distinct chemical properties and reactivity compared to other esterified forms of glutamic acid. This uniqueness makes it particularly useful in protein modification and other specialized applications .
Propriétés
Numéro CAS |
146963-41-9 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
dibenzyl (2S)-2-(methylamino)pentanedioate |
InChI |
InChI=1S/C20H23NO4/c1-21-18(20(23)25-15-17-10-6-3-7-11-17)12-13-19(22)24-14-16-8-4-2-5-9-16/h2-11,18,21H,12-15H2,1H3/t18-/m0/s1 |
Clé InChI |
LYZFIOKXCYSZDN-SFHVURJKSA-N |
SMILES isomérique |
CN[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CNC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



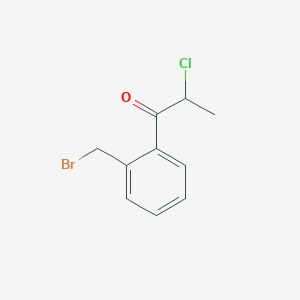
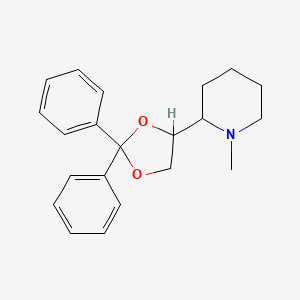

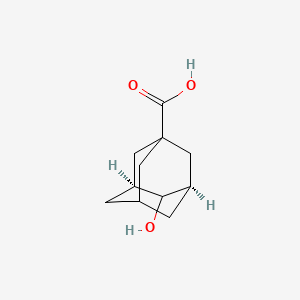
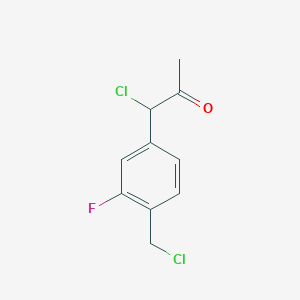
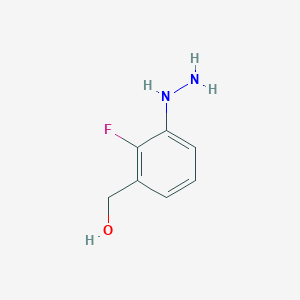
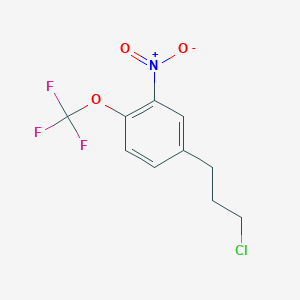
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)

